3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a trifluoromethoxy group and a tetrahydro-pyridoindole moiety. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves multiple steps. The initial step typically includes the formation of the benzodiazepine core through a cyclization reaction. This is followed by the introduction of the trifluoromethoxy group and the tetrahydro-pyridoindole moiety through a series of substitution and addition reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The compound may also interact with other pathways and receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
What sets 3-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione apart is its unique structure, which includes a trifluoromethoxy group and a tetrahydro-pyridoindole moiety
Properties
Molecular Formula |
C23H19F3N4O4 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-[2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C23H19F3N4O4/c24-23(25,26)34-12-5-6-17-14(9-12)15-11-30(8-7-18(15)27-17)20(31)10-19-22(33)28-16-4-2-1-3-13(16)21(32)29-19/h1-6,9,19,27H,7-8,10-11H2,(H,28,33)(H,29,32) |
InChI Key |
KTNSPABWWPYHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=C(C=C3)OC(F)(F)F)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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